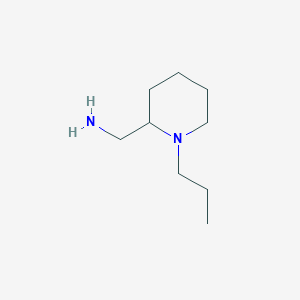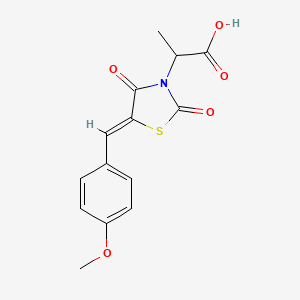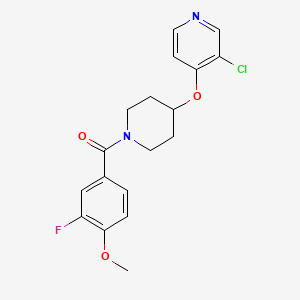
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps. Here is a generalized pathway:
Starting Materials: : Begin with commercially available 3-chloropyridine and 3-fluoro-4-methoxybenzene.
Nucleophilic Substitution: : Treat 3-chloropyridine with piperidine in the presence of a base, such as sodium hydride, to form the intermediate 3-chloropyridin-4-yloxy-piperidine.
Acylation Reaction: : React the intermediate with 3-fluoro-4-methoxybenzoyl chloride in the presence of a Lewis acid, like aluminum chloride, to afford the desired product, this compound.
Industrial Production Methods
On an industrial scale, the process would be optimized to increase yield and purity while reducing costs and environmental impact. This might involve the use of continuous flow reactors for better reaction control, solvent recovery systems to minimize waste, and rigorous purification methods such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Possible conversion to more oxidized states using agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group using agents like sodium borohydride.
Substitution: : Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products depend on the reaction type:
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or hydrocarbons.
Substitution: : Derivatives with different substituents on the aromatic ring or piperidine moiety.
Aplicaciones Científicas De Investigación
This compound finds extensive use in scientific research across various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as a biochemical probe in cellular assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Explored for its use in material sciences, possibly as a precursor for polymers or coatings.
Mecanismo De Acción
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone exerts its effects is highly dependent on its application:
Molecular Targets: : May interact with specific enzymes, receptors, or ion channels in biological systems.
Pathways Involved: : Could modulate signaling pathways such as the MAPK or PI3K/Akt pathway, influencing cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
**4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-chloro-4-methoxyphenyl)methanone
**(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
**4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
Uniqueness
What sets (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloropyridinyl and fluoromethoxyphenyl moieties might contribute to its higher affinity or specificity for certain biological targets compared to its analogs.
Each functional group in the molecule imparts distinct characteristics, making this compound a valuable candidate for further research and development.
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-24-17-3-2-12(10-15(17)20)18(23)22-8-5-13(6-9-22)25-16-4-7-21-11-14(16)19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNWIMPRYRCOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2904735.png)
![5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2904740.png)
![N,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide](/img/structure/B2904741.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
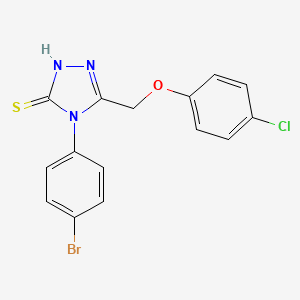
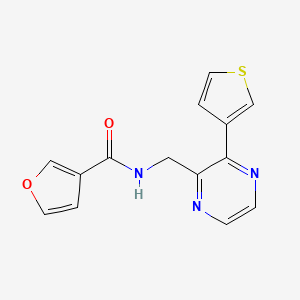
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)
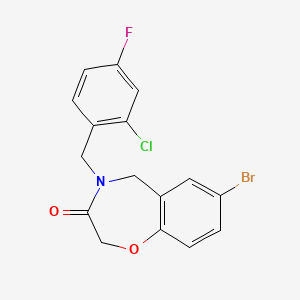
![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)
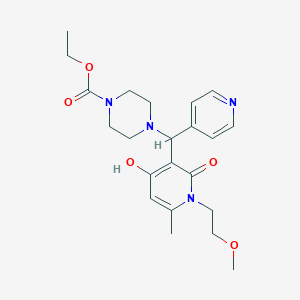
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2904752.png)
